ethyl 3-(2,5-difluoro-4-iodo-3-Methylphenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(2,5-difluoro-4-iodo-3-Methylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H11F2IO3 and its molecular weight is 368.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(2,5-difluoro-4-iodo-3-methylphenyl)-3-oxopropanoate is a compound with significant potential in various biological applications. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1426221-38-6
- Molecular Formula : C₁₂H₁₁F₂IO₃
- Molecular Weight : 368.12 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties. Below is a summary of key findings from recent research.
Antimicrobial Properties
- Inhibition of Bacterial Growth : Preliminary studies indicate that this compound exhibits antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Efflux Pump Inhibition : Similar compounds have shown potential as efflux pump inhibitors (EPIs), which are crucial in combating antibiotic resistance in pathogens like Escherichia coli. This suggests that this compound may enhance the efficacy of existing antibiotics by preventing the expulsion of these drugs from bacterial cells .
Anticancer Activity
- Cell Proliferation Inhibition : Research has demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC₅₀ values for these cell lines were found to be in the range of 200–300 µg/mL, indicating moderate potency against cancer cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Further studies utilizing molecular docking techniques suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Properties
Molecular Formula |
C12H11F2IO3 |
---|---|
Molecular Weight |
368.11 g/mol |
IUPAC Name |
ethyl 3-(2,5-difluoro-4-iodo-3-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H11F2IO3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 |
InChI Key |
KLZKWDAEXYAVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.